molecular formula C10H11BrO B1280985 1-Bromo-2-(but-3-enyloxy)benzene CAS No. 87280-00-0

1-Bromo-2-(but-3-enyloxy)benzene

Cat. No.: B1280985
CAS No.: 87280-00-0
M. Wt: 227.1 g/mol
InChI Key: XLGBBSDMHZGIGD-UHFFFAOYSA-N
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Description

1-Bromo-2-(but-3-enyloxy)benzene is an organic compound with the molecular formula C10H11BrO. It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a but-3-enyloxy group. This compound is typically a pale yellow to brown liquid with a distinctive aromatic odor. It is sparingly soluble in water but dissolves well in organic solvents such as ether, acetone, and benzene .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-(but-3-enyloxy)benzene is the benzene ring . The benzene ring is a key structural component in many organic compounds and plays a crucial role in various chemical reactions.

Mode of Action

This compound undergoes Electrophilic Aromatic Substitution (EAS) reactions . The mechanism of EAS involves two steps:

This mechanism allows the bromine atom to substitute a hydrogen atom on the benzene ring, resulting in the formation of the brominated compound.

Pharmacokinetics

Its solubility in organic solvents suggests it may have some degree of bioavailability .

Result of Action

The molecular effect of this compound’s action is the substitution of a hydrogen atom on the benzene ring with a bromine atom This results in the formation of a brominated compound

Comparison with Similar Compounds

  • 1-Bromo-2-(but-2-enyloxy)benzene
  • 1-Bromo-2-(but-1-enyloxy)benzene
  • 1-Bromo-2-(prop-2-enyloxy)benzene

Comparison: 1-Bromo-2-(but-3-enyloxy)benzene is unique due to the position of the but-3-enyloxy group, which influences its reactivity and applications. Compared to its analogs, it exhibits distinct chemical behavior in electrophilic and nucleophilic substitution reactions . The presence of the but-3-enyloxy group also imparts specific physical properties, such as solubility and boiling point, making it suitable for particular industrial and research applications .

Properties

IUPAC Name

1-bromo-2-but-3-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGBBSDMHZGIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464756
Record name 1-bromo-2-(but-3-enyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87280-00-0
Record name 1-bromo-2-(but-3-enyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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